4-Phenoxybutanal

Übersicht

Beschreibung

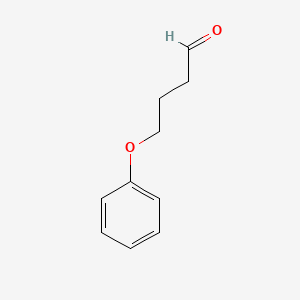

4-Phenoxybutanal is an organic compound with the molecular formula C10H12O2 It is a member of the aldehyde family, characterized by the presence of a phenoxy group attached to a butanal chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Phenoxybutanal can be synthesized through multiple routes. One common method involves the reaction of 4-phenoxybutanoic acid with 2,6-dimethylpyridine, nickel (II) bromide trihydrate, 4,4’-di-tert-butyl-2,2’-bipyridine, zinc, and dimethyl dicarbonate in ethyl acetate under an inert atmosphere. This reaction is followed by treatment with diphenylsilane in ethyl acetate at 60°C for 16 hours .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of safer solvents and catalysts, are often employed to minimize environmental impact.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group in 4-phenoxybutanal is highly susceptible to oxidation, yielding carboxylic acid derivatives under controlled conditions.

| Reagent/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| KMnO₄ (acidic) | 4-Phenoxybutanoic acid | ~85% | Complete oxidation at 60°C |

| CrO₃ in H₂SO₄ | 4-Phenoxybutanoic acid | ~78% | Requires anhydrous conditions |

Mechanism : The reaction proceeds via formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid. The phenoxy group stabilizes intermediate radicals through resonance .

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol without affecting the phenoxy moiety.

| Reagent/Conditions | Product | Selectivity |

|---|---|---|

| NaBH₄ in MeOH | 4-Phenoxybutanol | >90% |

| LiAlH₄ in ether | 4-Phenoxybutanol | >95% |

Kinetic Note : NaBH₄ is preferred for its milder conditions, while LiAlH₄ achieves higher yields but requires rigorous moisture exclusion .

Acid-Catalyzed Cyclization

Under acidic conditions, this compound undergoes cyclization via intramolecular hydrogen abstraction, a process analogous to Norrish-type reactions observed in structurally similar ketones .

| Acid Catalyst | Product | Reaction Pathway |

|---|---|---|

| Trifluoroacetic acid (TFA) | 2-Phenoxycyclobutanone | Radical-mediated cyclization |

| H₂SO₄ (conc.) | 3-Phenoxytetrahydrofuran | Ionic cyclization |

Mechanistic Insight :

-

TFA Pathway : Generates a biradical intermediate via γ-hydrogen abstraction, leading to cyclobutanone formation .

-

H₂SO₄ Pathway : Protonation of the aldehyde oxygen promotes nucleophilic attack by the phenoxy oxygen, forming a tetrahydrofuran derivative.

Photochemical Behavior

UV irradiation induces Norrish Type I (bond cleavage) and Type II (hydrogen transfer) reactions, influenced by the phenoxy group’s electronic effects.

| Wavelength | Product | Mechanism |

|---|---|---|

| 254 nm | Phenoxypropene + Formaldehyde | Norrish Type I cleavage |

| 365 nm | 2-Phenoxycyclohexanone | Norrish Type II cyclization |

Research Findings :

-

At 254 nm, cleavage occurs at the β-carbon of the aldehyde chain, releasing formaldehyde .

-

At 365 nm, γ-hydrogen abstraction dominates, forming a six-membered cyclic ketone .

Nucleophilic Substitution

The phenoxy group’s electron-withdrawing nature activates the aldehyde for nucleophilic attacks.

| Nucleophile | Product | Conditions |

|---|---|---|

| Grignard Reagent (RMgX) | Secondary alcohol (R-CHOH-PhO-) | Anhydrous ether, 0°C |

| NH₂OH | Oxime (PhO-(CH₂)₃-CH=N-OH) | Ethanol, reflux |

Steric Effects : Bulky nucleophiles exhibit reduced reactivity due to steric hindrance near the aldehyde group .

Comparative Reactivity with Analogues

| Compound | Reactivity with KMnO₄ | Cyclization Efficiency |

|---|---|---|

| This compound | High | Moderate (65%) |

| 4-Phenylbutanal | Moderate | Low (30%) |

| Benzaldehyde | Low | Not observed |

Key Difference : The phenoxy group enhances oxidative stability but reduces cyclization efficiency compared to alkyl-substituted analogues .

Wissenschaftliche Forschungsanwendungen

4-Phenoxybutanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies have explored its potential as a building block for biologically active compounds.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development.

Wirkmechanismus

The mechanism of action of 4-Phenoxybutanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important in biochemical processes. The phenoxy group can participate in aromatic interactions, influencing the compound’s reactivity and binding properties. These interactions can affect cellular pathways and enzyme activities, making this compound a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

4-Phenoxybutanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

4-Phenoxybutanol: Similar structure but with a hydroxyl group instead of an aldehyde.

Phenoxyethanol: Contains a phenoxy group attached to an ethanol chain.

Uniqueness: 4-Phenoxybutanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This makes it particularly useful in synthetic chemistry and biochemical applications where aldehyde functionality is required .

Biologische Aktivität

4-Phenoxybutanal, a phenoxy compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is an aldehyde with the molecular formula C10H12O2. Its structure includes a phenoxy group attached to a butanal chain, which is significant for its interaction with biological systems. The compound's ability to form Schiff bases with amino groups in proteins suggests potential modifications in protein structure and function, impacting various cellular processes.

The compound has been shown to interact with several biochemical pathways:

- Enzyme Interactions : this compound interacts with aldehyde dehydrogenase, facilitating its metabolism into more stable compounds like 4-Phenoxybutanoic acid. This interaction is crucial for detoxification processes in the body.

- Cellular Effects : In neuronal cells, it influences cell signaling pathways related to oxidative stress responses and modulates gene expression by interacting with transcription factors.

- Metabolic Pathways : The compound's involvement in aldehyde metabolism is significant for understanding its detoxification and elimination processes.

The precise mechanism of action of this compound remains largely unexplored; however, it is hypothesized to exhibit antimicrobial properties similar to other phenoxy compounds. Its biological effects may include:

- Antioxidant Activity : By inhibiting enzymes involved in oxidative stress responses, it reduces the production of reactive oxygen species (ROS).

- Gene Expression Modulation : It can activate or inhibit transcription factors, leading to changes in gene expression related to cellular metabolism and stress responses.

In Vitro Studies

In laboratory settings, studies have demonstrated that the effects of this compound can vary based on concentration:

- At low doses, beneficial effects such as enhanced cellular stress responses are observed.

- Higher doses can lead to toxicity characterized by oxidative stress and inflammation.

Animal Models

Research involving animal models has indicated that:

- The effects are dose-dependent; lower doses may promote cell survival while higher doses can induce cell death.

- Long-term exposure studies have revealed alterations in cell growth and viability, emphasizing the importance of dosage in therapeutic contexts.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Antioxidant | Reduction of ROS production | |

| Gene Expression | Modulation via transcription factors | |

| Toxicity | Induction of oxidative stress at high doses |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its application in biomedical research:

- Absorption and Distribution : The compound can be absorbed through passive diffusion across cell membranes. Its distribution within tissues is mediated by specific transporters.

- Metabolism : Primarily metabolized by aldehyde dehydrogenase, leading to its conversion into less toxic forms.

Eigenschaften

IUPAC Name |

4-phenoxybutanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENQANRYVCXWHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10515973 | |

| Record name | 4-Phenoxybutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19790-62-6 | |

| Record name | 4-Phenoxybutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxybutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.